molecular formula C15H8ClNO3 B4193258 7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one

7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one

Cat. No.: B4193258
M. Wt: 285.68 g/mol
InChI Key: LSLSVARDJRKTDM-UHFFFAOYSA-N
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Description

7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one is a complex organic compound with a unique structure that combines elements of benzene, indene, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the oxazine ring through cyclization reactions. Chlorination and hydroxylation steps are then carried out to introduce the chlorine and hydroxyl groups, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the oxazine ring to a more saturated form.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine can produce an amino derivative.

Scientific Research Applications

7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene and oxazine derivatives, such as:

  • 7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

7-chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO3/c16-8-5-6-12-11(7-8)17-13-9-3-1-2-4-10(9)14(18)15(13,19)20-12/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLSVARDJRKTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
Reactant of Route 2
7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
Reactant of Route 3
7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
Reactant of Route 4
7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
Reactant of Route 5
7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one
Reactant of Route 6
7-Chloro-10a-hydroxyindeno[2,1-b][1,4]benzoxazin-11-one

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